molecular formula C12H14BrNO3 B5015031 (4-ethylphenyl) N-(3-bromopropanoyl)carbamate

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate

Cat. No.: B5015031
M. Wt: 300.15 g/mol
InChI Key: VUVDBTWBCUATNU-UHFFFAOYSA-N
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Description

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by the presence of an ethylphenyl group, a bromopropanoyl group, and a carbamate group.

Properties

IUPAC Name

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-9-3-5-10(6-4-9)17-12(16)14-11(15)7-8-13/h3-6H,2,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVDBTWBCUATNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethylphenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 4-ethylphenol with 3-bromopropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then treated with an isocyanate to form the final carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ethylphenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl) N-(3-bromopropanoyl)carbamate
  • (4-ethylphenyl) N-(2-bromopropanoyl)carbamate
  • (4-ethylphenyl) N-(3-chloropropanoyl)carbamate

Uniqueness

(4-ethylphenyl) N-(3-bromopropanoyl)carbamate is unique due to the presence of the ethyl group on the phenyl ring and the bromine atom in the propanoyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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